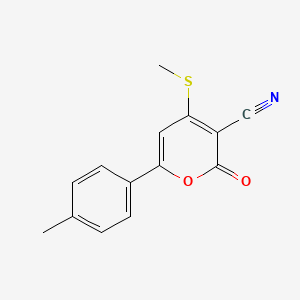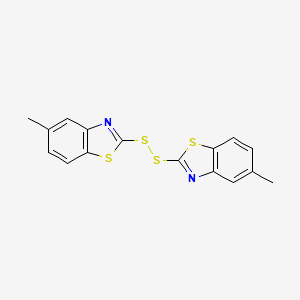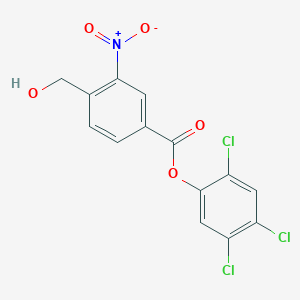
2,2,4,4-Tetrafluoro-1,3-ditelluretane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4-Tetrafluoro-1,3-ditelluretane is a unique organotellurium compound characterized by the presence of tellurium atoms and fluorine substituents
Métodos De Preparación
The synthesis of 2,2,4,4-tetrafluoro-1,3-ditelluretane typically involves the reaction of difluorotelluroketone with appropriate reagents. One method involves reacting mercury (II) telluride trifluoride with diethylaluminum chloride to produce difluorotelluroketone, which then undergoes dimerization to form this compound . Industrial production methods may involve similar synthetic routes but optimized for larger-scale production.
Análisis De Reacciones Químicas
2,2,4,4-Tetrafluoro-1,3-ditelluretane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tellurium compounds.
Reduction: Reduction reactions can yield lower oxidation state tellurium species.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2,4,4-Tetrafluoro-1,3-ditelluretane has several scientific research applications:
Chemistry: It is used in the study of chalcogen bonds and internal dynamics in molecular complexes.
Medicine: Investigated for its potential use in pharmaceuticals and therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organotellurium compounds.
Mecanismo De Acción
The mechanism of action of 2,2,4,4-tetrafluoro-1,3-ditelluretane involves its interaction with molecular targets through chalcogen bonds. These interactions can influence the stability and reactivity of the compound, leading to various chemical transformations . The molecular pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
2,2,4,4-Tetrafluoro-1,3-ditelluretane can be compared with other similar compounds such as:
2,2,4,4-Tetrafluoro-1,3-dithietane: Similar structure but with sulfur atoms instead of tellurium.
2,2,4,4-Tetrafluoro-1,3-diselenetane: Contains selenium atoms instead of tellurium.
1,3-Dichloro-2,2,4,4-tetrafluoro-1λ4,3λ4-ditellurabicyclo[1.1.0]butane: A chlorinated derivative of this compound.
The uniqueness of this compound lies in its specific combination of tellurium and fluorine atoms, which imparts distinctive chemical properties and reactivity.
Propiedades
| 137637-08-2 | |
Fórmula molecular |
C2F4Te2 |
Peso molecular |
355.2 g/mol |
Nombre IUPAC |
2,2,4,4-tetrafluoro-1,3-ditelluretane |
InChI |
InChI=1S/C2F4Te2/c3-1(4)7-2(5,6)8-1 |
Clave InChI |
MFBRXGZABIFTCF-UHFFFAOYSA-N |
SMILES canónico |
C1([Te]C([Te]1)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7-Oxabicyclo[2.2.1]heptan-2-ylidene)propanedinitrile](/img/structure/B14266181.png)
![Benzene, [(2-methyl-1-methylene-2-propenyl)sulfinyl]-](/img/structure/B14266195.png)


